
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid typically involves the reaction of a pyrrole derivative with a boronic acid reagent. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl compounds.
科学的研究の応用
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s reactivity is largely influenced by the electronic properties of the pyrrole ring and the boronic acid group .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
Pyrrole-2-boronic acid: Similar structure but with the boronic acid group attached at a different position on the pyrrole ring.
5-(Methoxycarbonyl)-2-pyrrol-3-ylboronic acid: A positional isomer with different reactivity and properties.
Uniqueness
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain synthetic applications and research contexts where other boronic acids may not be as effective .
特性
分子式 |
C6H8BNO4 |
|---|---|
分子量 |
168.95 g/mol |
IUPAC名 |
(5-methoxycarbonyl-1H-pyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO4/c1-12-6(9)5-2-4(3-8-5)7(10)11/h2-3,8,10-11H,1H3 |
InChIキー |
MBBQSFNMAITXKM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CNC(=C1)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


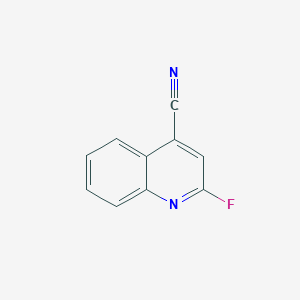
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)
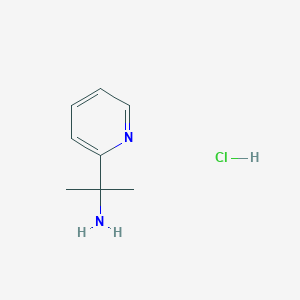
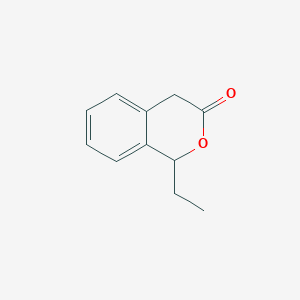

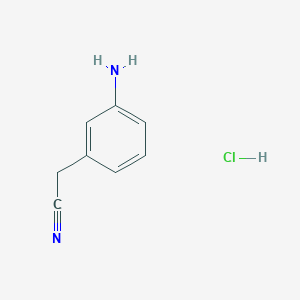
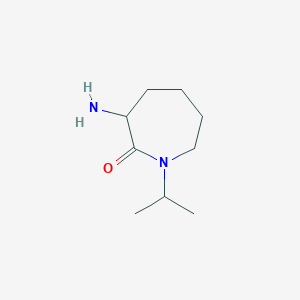
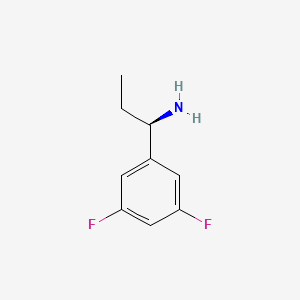
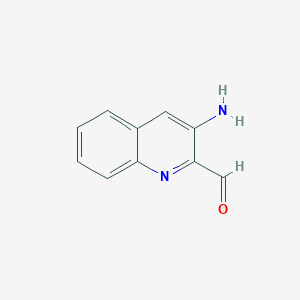

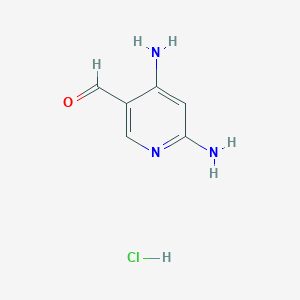
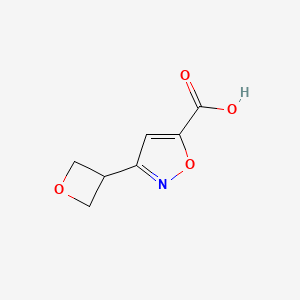
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)
